rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride
CAS No.:
Cat. No.: VC16511454
Molecular Formula: C5H6ClNO2S
Molecular Weight: 179.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6ClNO2S |
|---|---|
| Molecular Weight | 179.63 g/mol |
| IUPAC Name | (2-cyanocyclopropyl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2 |
| Standard InChI Key | WKNVLVDCXSBSBC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1C#N)CS(=O)(=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₅H₆ClNO₂S, with a cyclopropane ring substituted at the 1- and 2-positions by a cyanide (-C≡N) group and a methanesulfonyl chloride (-SO₂Cl) group, respectively. The "rac-" prefix denotes a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. Key structural features include:
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Cyclopropane ring: Imparts significant ring strain, enhancing reactivity in ring-opening and addition reactions .
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Cyanide group: A strong electron-withdrawing substituent that influences electronic properties and participates in nitrile-specific transformations .
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Methanesulfonyl chloride: A highly electrophilic group that undergoes nucleophilic substitution and serves as a precursor to sulfonates .
Predicted Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 179.62 g/mol | |
| Collision cross section | 132.0 Ų ([M+H]⁺ adduct) | |
| SMILES | C1CC1(CS(=O)(=O)Cl)C#N | |
| InChIKey | YCQUANRKFHCAHH-UHFFFAOYSA-N |
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols for synthesizing rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride remain proprietary, general approaches can be inferred from analogous compounds:
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Cyclopropanation:
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Functionalization:
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Racemic Resolution:
Industrial-Scale Challenges
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Purification: Distillation or crystallization is required to isolate the racemic form from diastereomeric byproducts.
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Safety: Handling MsCl derivatives necessitates corrosion-resistant equipment due to their reactivity with moisture .
Chemical Reactivity and Applications
Reaction Pathways
The compound’s reactivity is dominated by its sulfonyl chloride and nitrile groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, thiols | Sulfonamides, sulfonate esters |
| Hydrolysis | H₂O (slow), NaOH (fast) | Sulfonic acids, carboxylic acids |
| Reduction | LiAlH₄, H₂/Pd | Cyclopropyl amines/alcohols |
| Cycloaddition | Dienes, transition metals | Bicyclic sulfonamides |
Industrial and Research Applications
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Pharmaceutical Intermediates:
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Polymer Chemistry:
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Functionalizes polymers via sulfonate ester linkages, enhancing thermal stability and solubility.
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Agrochemicals:
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Intermediate in herbicides leveraging the cyclopropane ring’s bioactivity.
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| Hazard Mitigation | Procedure |
|---|---|
| Storage | Anhydrous conditions, -20°C |
| Personal Protective Equipment | Gloves, face shield, fume hood |
| Spill Management | Neutralize with NaHCO₃, absorb with inert material |
Comparison with Analogous Compounds
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Methanesulfonyl chloride (MsCl) | Lacks cyclopropane and nitrile groups | Faster hydrolysis |
| (1S,2S)-isomer | Enantiomeric configuration | Similar reactivity, distinct chiral interactions |
| Cyclopropyl sulfonate esters | Replaced -Cl with -OR group | Reduced electrophilicity |
Future Directions and Challenges
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Enantioselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms.
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Biological Profiling: Systematic toxicity and pharmacokinetic studies to expand therapeutic applications.
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Green Chemistry: Replacing MsCl with less hazardous sulfonating agents in industrial processes.
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